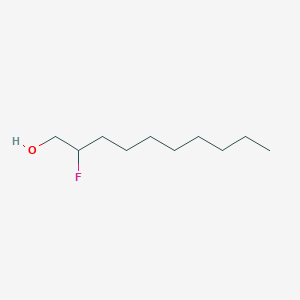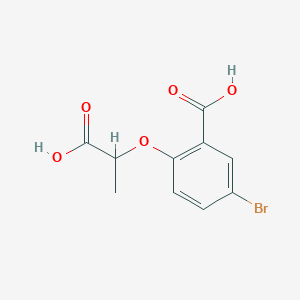
3-(1-benzylpiperidin-4-yl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpiperidin-4-yl)quinazolin-4-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have garnered significant interest due to their potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzylpiperidin-4-yl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with benzylpiperidin-4-one under acidic conditions to form the quinazolinone ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Benzylpiperidin-4-yl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1-benzylpiperidin-4-yl)quinazolin-4-one involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the enzyme’s active site, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression, which may result in the suppression of tumor growth and other therapeutic effects . The compound’s structure allows it to form various interactions, such as hydrogen bonds and pi-pi stacking, with its targets .
Vergleich Mit ähnlichen Verbindungen
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)methylquinazolin-4-one: This compound shares a similar quinazolinone core but has a different substituent at the 3-position.
N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine: This derivative has an amine group instead of a ketone at the 4-position.
Uniqueness: 3-(1-Benzylpiperidin-4-yl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit LSD1 and other enzymes makes it a valuable compound for therapeutic development .
Eigenschaften
Molekularformel |
C20H21N3O |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-4-yl)quinazolin-4-one |
InChI |
InChI=1S/C20H21N3O/c24-20-18-8-4-5-9-19(18)21-15-23(20)17-10-12-22(13-11-17)14-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2 |
InChI-Schlüssel |
QVLJMQVQJZLSCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8611183.png)



![(2S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B8611201.png)


![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrazol-4-ylamine](/img/structure/B8611254.png)


